2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether
Description
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a dichloromethoxyphenyl moiety
Properties
Molecular Formula |
C11H13Cl2NO4S |
|---|---|
Molecular Weight |
326.2g/mol |
IUPAC Name |
4-(2,3-dichloro-4-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-17-8-2-3-9(11(13)10(8)12)19(15,16)14-4-6-18-7-5-14/h2-3H,4-7H2,1H3 |
InChI Key |
IXHOCCRODIUPBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether typically involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The aromatic ring and the sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.
Scientific Research Applications
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichloromethoxyphenyl moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-Dichlorophenyl)sulfonyl]morpholine
- 4-[(2,3-Dichloro-4-methylphenyl)sulfonyl]morpholine
- 4-[(2,3-Dichloro-4-ethylphenyl)sulfonyl]morpholine
Uniqueness
2,3-dichloro-4-(4-morpholinylsulfonyl)phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
